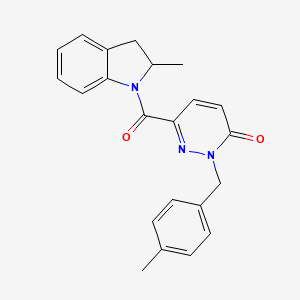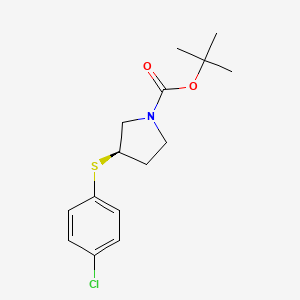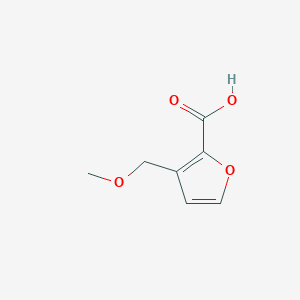
2-methoxy-N-(4-(p-tolyl)thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-methoxy-N-(4-(p-tolyl)thiazol-2-yl)acetamide” is a chemical compound with the linear formula C18H16N2OS . It is a derivative of thiazole, a class of compounds that have been found to exhibit a wide range of biological activities .
Synthesis Analysis
The synthesis of this compound has been described in the literature . The yield was reported to be 58%. The synthesis involved several steps, including the formation of the thiazole ring and the attachment of the methoxy and p-tolyl groups .Molecular Structure Analysis
The molecular structure of “2-methoxy-N-(4-(p-tolyl)thiazol-2-yl)acetamide” includes a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms . The compound also contains a methoxy group and a p-tolyl group attached to the thiazole ring .Aplicaciones Científicas De Investigación
Chemical Synthesis and Biological Activity
Antimicrobial and Anti-inflammatory Properties : Research has demonstrated the synthesis of novel thiazole derivatives with significant biological activities, including antimicrobial and anti-inflammatory effects. For example, derivatives containing the thiazole moiety have shown promising antibacterial and antifungal activities, highlighting their potential as candidates for developing new antimicrobial agents (Saravanan et al., 2010). Similarly, acetamido pyrrolyl oxazoles/thiazoles/imidazoles have been prepared and tested for their antimicrobial and anti-inflammatory activities, with certain derivatives displaying potential anti-inflammatory activity (Sowmya et al., 2017).
Corrosion Inhibition : The application of thiazole derivatives in corrosion inhibition has also been explored. Molecular dynamics simulations and various experimental techniques have been employed to study the inhibition performance of thiazole derivatives on the corrosion of mild steel in sulfuric acid solutions, demonstrating the efficacy of these compounds as corrosion inhibitors (Khaled & Amin, 2009).
Pharmaceutical Research
Hypoglycemic Activity : In the pharmaceutical domain, novel thiazolidine derivatives have been synthesized and evaluated for their hypoglycemic activity in animal models. These studies reveal the potential of thiazole-based compounds in managing diabetes through their significant hypoglycemic effects (Nikaljea et al., 2012).
Adenosine Receptor Antagonism : Another study focused on the design and synthesis of adenosine receptor antagonists, highlighting the development of compounds with good potency and selectivity against A2B receptors. This research underscores the utility of thiazole derivatives in discovering new therapeutic agents targeting adenosine receptors (Cheung et al., 2010).
Material Science and Corrosion Inhibition
- Crystal Structures and Material Properties : The investigation into the crystal structures of thiazolidine derivatives provides valuable insights into their potential applications in material science, particularly in the design of new materials with specific optical or structural properties (Galushchinskiy et al., 2017).
Direcciones Futuras
The future directions for research on “2-methoxy-N-(4-(p-tolyl)thiazol-2-yl)acetamide” and similar compounds could include further exploration of their biological activities and potential applications in medicine . Additionally, more studies could be conducted to understand their synthesis, chemical reactions, and mechanisms of action in more detail.
Mecanismo De Acción
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a broad spectrum of biological activities . They have been associated with antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Mode of Action
Thiazole derivatives have been found to interact with multiple receptors, which can lead to a variety of biological responses . For instance, some thiazole derivatives have been found to inhibit tubulin polymerization, which can lead to anticancer effects .
Biochemical Pathways
Given the broad range of biological activities associated with thiazole derivatives, it is likely that multiple pathways are affected .
Result of Action
Given the broad range of biological activities associated with thiazole derivatives, it is likely that this compound has multiple effects at the molecular and cellular level .
Propiedades
IUPAC Name |
2-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-9-3-5-10(6-4-9)11-8-18-13(14-11)15-12(16)7-17-2/h3-6,8H,7H2,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXHTMKGJLHZAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-methoxyphenyl)methyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide](/img/structure/B2822417.png)
![1-[Butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid](/img/structure/B2822419.png)
![Tert-butyl 4,4-difluoro-2-methyl-2-[(prop-2-enoylamino)methyl]pyrrolidine-1-carboxylate](/img/structure/B2822421.png)


![2-(4-Bromophenyl)-4-[(2,5-dimethylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2822425.png)
![2-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2822426.png)
![1-[(3-Bromophenyl)methyl]piperidine hydrochloride](/img/structure/B2822427.png)

![4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]thiomorpholine](/img/structure/B2822432.png)

![Tert-butyl 4-[1-cyano-2-(fluorosulfonyl)ethyl]piperidine-1-carboxylate](/img/structure/B2822436.png)
